molecular formula C18H12O5 B11608616 {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetic acid

{2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetic acid

Cat. No.: B11608616
M. Wt: 308.3 g/mol
InChI Key: UNZWFLSKYYPNMM-UHFFFAOYSA-N
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Description

{2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetic acid is a complex organic compound with a molecular formula of C18H12O5 This compound is characterized by the presence of an indene-2-one moiety linked to a phenoxyacetic acid group

Preparation Methods

The synthesis of {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetic acid typically involves the reaction of indene-2-one derivatives with phenoxyacetic acid under specific conditions. One common method includes the condensation of indene-2-one with phenoxyacetic acid in the presence of a base, such as sodium hydroxide, to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

{2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles like amines or thiols.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form various derivatives.

Scientific Research Applications

{2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Properties

Molecular Formula

C18H12O5

Molecular Weight

308.3 g/mol

IUPAC Name

2-[2-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C18H12O5/c19-16(20)10-23-15-8-4-1-5-11(15)9-14-17(21)12-6-2-3-7-13(12)18(14)22/h1-9H,10H2,(H,19,20)

InChI Key

UNZWFLSKYYPNMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OCC(=O)O

Origin of Product

United States

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